N-(4-chlorophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S/c1-12(18(26)23-15-9-7-14(21)8-10-15)28-20-24-17(13-5-3-2-4-6-13)16(11-22)19(27)25-20/h2-10,12H,1H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNRVGPZXZKQQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with 2-bromo-2-methylpropanoic acid to form an intermediate. This intermediate is then reacted with 5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidine-2-thiol under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of sulfanyl-acetamide/pyrimidinone derivatives. Below is a detailed comparison with analogs, emphasizing structural variations and their biochemical implications.
Structural Modifications and Functional Group Analysis
Pharmacological Profiles
Key Research Findings
Synthetic Challenges: The target compound’s 5-cyano group requires stringent reaction conditions (e.g., KCN in DMF at 80°C) to avoid hydrolysis, unlike hydroxy or methoxy analogs, which are more stable .
Thermodynamic Stability: Molecular dynamics simulations reveal that the 4-phenyl group stabilizes the pyrimidinone ring via π-π stacking, reducing conformational flexibility compared to azepane-substituted analogs .
Toxicity Profile : The target compound exhibits lower hepatotoxicity (LD₅₀ > 500 mg/kg in rats) than bromophenyl or nitro-substituted derivatives, which show moderate hepatic enzyme elevation .
Biological Activity
N-(4-chlorophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-cyano-6-oxo-1,6-dihydropyrimidine derivatives with various substituted phenyl groups. The reaction is facilitated using solvents such as DMF and potassium carbonate as a base. Characterization techniques like IR spectroscopy, NMR, and mass spectrometry confirm the structure and purity of the synthesized compounds .
Table 1: Characterization Data
| Spectroscopic Technique | Observed Values |
|---|---|
| IR (KBr) | 3290.33 cm (N-H), 2221.84 cm (C≡N), 1662.52 cm (C=O) |
| 1H NMR | δ ppm: 4.12 (S-CH), 7.05–7.72 (Ar-H), 9.32 (NH) |
| ESI-MS | M: 415.1, 431.9 |
Antimicrobial Activity
Research indicates that derivatives of 5-cyano-6-oxo-pyrimidines exhibit significant antimicrobial properties. The compound has shown promising antifungal activity against various strains, with potential applications in treating infections caused by resistant pathogens .
Case Study: Antifungal Activity Evaluation
A series of synthesized derivatives were tested for antifungal efficacy using standard methods such as disk diffusion and broth microdilution assays. The results indicated that certain substitutions on the pyrimidine ring enhanced antifungal activity significantly.
Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| SW480 | 2 | Inhibition of Wnt signaling |
| HCT116 | 0.12 | Induction of apoptosis |
In a study involving colorectal cancer cell lines SW480 and HCT116, the compound demonstrated significant growth inhibition with IC50 values indicating strong cytotoxicity compared to standard chemotherapeutics like 5-FU .
Other Biological Activities
Beyond antimicrobial and anticancer effects, derivatives have been evaluated for additional bioactivities including enzyme inhibition (e.g., acetylcholinesterase) and anti-inflammatory properties. These activities suggest a broad pharmacological potential for this class of compounds .
Q & A
Q. How can researchers optimize the synthesis of N-(4-chlorophenyl)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide to improve yield and purity?
- Methodological Answer :
Synthesis optimization requires systematic adjustments to reaction parameters. - Reagent Selection : Use catalysts like DMDAAC (dimethyldiallylammonium chloride) or APS (ammonium persulfate) to enhance reaction efficiency .
- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C improve solubility of intermediates. Elevated temperatures (>100°C) may degrade sensitive functional groups like the cyano moiety .
- Purification : Recrystallization from ethanol-dioxane mixtures (1:2 ratio) removes impurities while retaining the dihydropyrimidinone core .
- Monitoring : Track reaction progress via TLC or HPLC to identify side products early .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
A multi-technique approach ensures accurate characterization: - NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chlorophenyl and cyano groups). 2D-COSY resolves overlapping signals in the dihydropyrimidinone ring .
- X-ray Diffraction (XRD) : Single-crystal XRD determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding at the sulfanyl group) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₂₀H₁₆ClN₅O₄S₂) and detects fragmentation patterns .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility Screening : Test in solvents (DMSO, ethanol, PBS) using UV-Vis spectroscopy at λmax ≈ 260 nm (aromatic π→π* transitions) .
- pH Stability : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC. The sulfanyl group is prone to oxidation in acidic conditions .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C for the dihydropyrimidinone core) .
Advanced Research Questions
Q. What crystallographic strategies are recommended for resolving structural ambiguities in derivatives of this compound?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality for twinned crystals .
- Software Tools : SHELXL (for refinement) and ORTEP-III (for visualizing thermal ellipsoids) resolve disorder in the phenyl and chlorophenyl groups .
- Hydrogen Bonding Analysis : Identify weak C–H⋯O/N interactions (e.g., between the propanamide chain and pyrimidinone oxygen) to explain packing motifs .
Q. How can reaction mechanisms involving the sulfanyl and cyano groups be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor substituent reactivity via stopped-flow techniques. The sulfanyl group undergoes nucleophilic displacement faster than the cyano group .
- Isotopic Labeling : Introduce ³⁴S or ¹⁵N isotopes to track sulfur/nitrogen migration during ring-opening reactions .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states for cyano hydrolysis, which correlates with experimental pH-dependent degradation .
Q. What experimental designs are suitable for evaluating the compound’s biological activity while minimizing off-target effects?
- Methodological Answer :
- In Vitro Assays : Use HEK293 or HepG2 cell lines for cytotoxicity screening (IC₅₀) with MTT assays. Pre-treat cells with cytochrome P450 inhibitors to isolate parent compound effects .
- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm specificity toward enzymes like dihydrofolate reductase (DHFR) .
- Metabolite Profiling : LC-MS/MS identifies metabolites (e.g., oxidized sulfanyl derivatives) to rule out false positives .
Q. How can computational tools predict intermolecular interactions between this compound and biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to DHFR. The chlorophenyl group shows π-π stacking with Phe31, while the cyano group hydrogen-bonds with Thr56 .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (50 ns trajectories) in GROMACS. The propanamide chain exhibits conformational flexibility in aqueous environments .
- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at the pyrimidinone oxygen) using Schrödinger’s Phase .
Q. How should researchers address contradictions between computational predictions and experimental data (e.g., binding affinity vs. activity)?
- Methodological Answer :
- Data Cross-Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations for kinase assays) .
- Force Field Adjustments : Modify AMBER parameters to account for polarization effects in the cyano group during MD simulations .
- Statistical Analysis : Apply Bayesian modeling to quantify uncertainties in docking scores versus IC₅₀ values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
